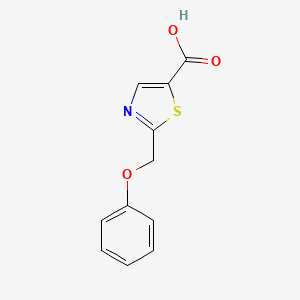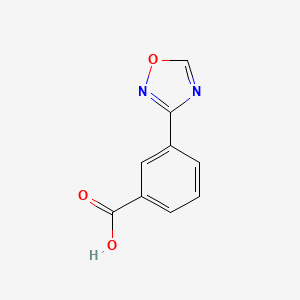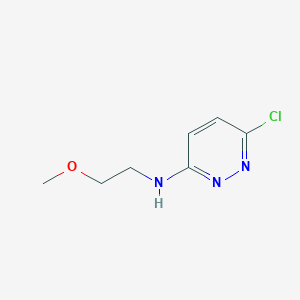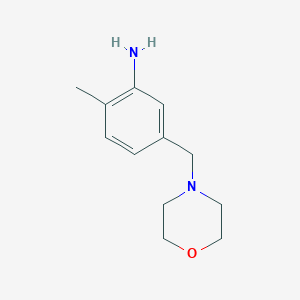![molecular formula C11H15NO B1414821 [1-(3-Methoxyphenyl)cyclopropyl]methylamine CAS No. 886365-93-1](/img/structure/B1414821.png)
[1-(3-Methoxyphenyl)cyclopropyl]methylamine
Vue d'ensemble
Description
“[1-(3-Methoxyphenyl)cyclopropyl]methylamine” is a chemical compound with the CAS Number: 886365-93-1 . It has a molecular weight of 177.25 and its IUPAC name is [1-(3-methoxyphenyl)cyclopropyl]methanamine .
Molecular Structure Analysis
The InChI code for “[1-(3-Methoxyphenyl)cyclopropyl]methylamine” is 1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“[1-(3-Methoxyphenyl)cyclopropyl]methylamine” has a molecular formula of C11H15NO .Applications De Recherche Scientifique
Synthesis and Analytical Characterization
- The compound has been a subject of study for its synthesis and analytical characterization. In particular, its metabolites and methods to detect it in biological samples have been explored, emphasizing the importance of identifying its metabolic pathways and the enzymes involved in its metabolism (Welter et al., 2013). Additionally, stereocontrolled approaches have been developed for compounds like [1-(3-Methoxyphenyl)cyclopropyl]methylamine, showcasing the complex chemistry involved in manipulating such molecules (Baird et al., 2001).
Chemical Properties and Reactions
- Investigations into the chemical properties and reactions of related compounds have been conducted, focusing on their synthesis and the understanding of their molecular structure through various spectroscopic and analytical methods. These studies shed light on the molecular interactions and structural characteristics of compounds similar to [1-(3-Methoxyphenyl)cyclopropyl]methylamine, contributing to a broader understanding of its chemistry (Djenane et al., 2019).
Photopolymerization and Material Science
- The compound and its analogs have been studied in the context of photopolymerization, indicating its potential applications in material science and industrial processes. The investigation into the photophysical and photochemical properties provides a foundation for its use in novel material synthesis and technological applications (Guillaneuf et al., 2010).
Radical Reactions and Organic Synthesis
- [1-(3-Methoxyphenyl)cyclopropyl]methylamine and its derivatives have been the focal point of studies related to radical reactions and organic synthesis. These investigations delve into the mechanistic aspects and the reaction pathways of these compounds, significantly contributing to the field of organic chemistry and synthesis (Newcomb & Miranda, 2004).
Applications in Pharmaceutical Synthesis
- There has been research into the synthesis of pharmaceuticals where derivatives of [1-(3-Methoxyphenyl)cyclopropyl]methylamine are used as intermediates. This highlights its importance in the pharmaceutical industry and its potential role in the development of new therapeutic agents (Shan et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(3-methoxyphenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPCUVXURVHTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methoxyphenyl)cyclopropyl]methylamine | |
CAS RN |
886365-93-1 | |
| Record name | [1-(3-methoxyphenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)




![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)


![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)


